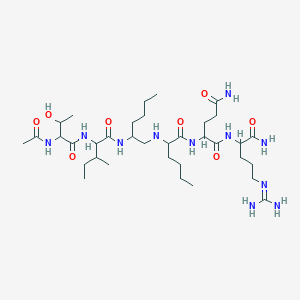

AC-Thr-ile-nle-((R))-nle-gln-arg-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ est un peptide synthétique avec une structure complexe. Décomposons-le:

Ac: Représente un groupe acétyle (CH₃CO-), qui est souvent ajouté à la N-terminal des peptides pour les protéger de la dégradation.

Thr: Signifie thréonine, un acide aminé.

Ile: Représente l'isoleucine, un autre acide aminé.

Nle: Fait référence à la norleucine, un acide aminé modifié.

(®): Indique que le peptide contient un D-acide aminé (configuration droite).

Gln: Représente la glutamine.

Arg: Signifie arginine.

NH₂: Dénote le groupe amine à la C-terminal.

Méthodes De Préparation

Voies Synthétiques:: La synthèse de Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ implique la synthèse peptidique en phase solide (SPPS). Les acides aminés séquentiels sont ajoutés un par un, en commençant par la C-terminal. Les groupes protecteurs assurent des réactions sélectives pendant les étapes de couplage.

Conditions de Réaction::- Couplage: Les acides aminés activés réagissent avec la chaîne peptidique croissante à l'aide de réactifs de couplage (par exemple, HBTU, HATU).

- Déprotection: La suppression des groupes protecteurs (par exemple, TFA) permet d'ajouter d'autres acides aminés.

- Clivage: Le peptide entièrement synthétisé est clivé de la résine à l'aide de réactifs comme le TFA ou le HF.

Production Industrielle:: La production à grande échelle utilise généralement des machines SPPS automatisées, assurant une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ peut subir diverses réactions:

Hydrolyse: Clivage des liaisons peptidiques par l'eau.

Oxydation: Modification oxydative d'acides aminés spécifiques (par exemple, la cystéine).

Substitution: Remplacement de groupes fonctionnels (par exemple, amidation de la C-terminal).

Réactifs: Les réactifs couramment utilisés incluent le TFA, le DCM et les bases (par exemple, le DIEA).

Les produits principaux dépendent des conditions de réaction et des modifications de séquence.

4. Applications de Recherche Scientifique

Développement de Médicaments: Investigé comme agents antiviraux potentiels ou inhibiteurs enzymatiques.

Études Biologiques: Utilisé pour étudier les interactions protéine-protéine et les processus cellulaires.

Mimétiques Peptidiques: Peut imiter les peptides naturels avec une stabilité améliorée.

5. Mécanisme d'Action

Liaison Ciblée: Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ interagit avec des récepteurs ou des enzymes spécifiques.

Voies: Il module les voies cellulaires liées au métabolisme, à la signalisation ou à la réponse immunitaire.

Applications De Recherche Scientifique

Drug Development: Investigated as potential antiviral agents or enzyme inhibitors.

Biological Studies: Used to study protein-protein interactions and cellular processes.

Peptide Mimetics: May mimic natural peptides with improved stability.

Mécanisme D'action

Target Binding: Ac-Thr-Ile-Nle-(®)-Nle-Gln-Arg-NH₂ interacts with specific receptors or enzymes.

Pathways: It modulates cellular pathways related to metabolism, signaling, or immune response.

Comparaison Avec Des Composés Similaires

Caractéristiques Uniques: Sa configuration D-acide aminé et sa séquence spécifique le distinguent.

Composés Similaires: Les peptides apparentés incluent l'Ac-pepstatin et d'autres.

Propriétés

IUPAC Name |

2-[2-[2-[[2-[(2-acetamido-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]hexylamino]hexanoylamino]-N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPXOVRKKPPKFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H67N11O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3aS-(3a,4,5,6a)]-(9CI)-4-[[[(1,1-DiMethylethyl)diMethylsilyl]oxy]Methyl]hexahydro-5-hydroxy-2(1H)-pentalenone](/img/structure/B12112377.png)

![3-[(2-Ethoxybenzoyl)amino]propanoic acid](/img/structure/B12112388.png)

![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)

![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)

![1H-Indol-6-amine, 1-methyl-4-[(phenylmethyl)thio]-](/img/structure/B12112436.png)

![Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12112442.png)